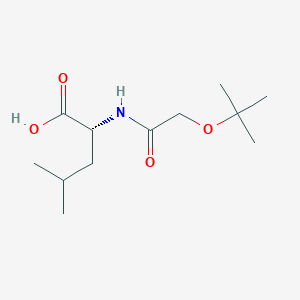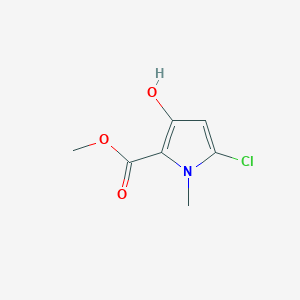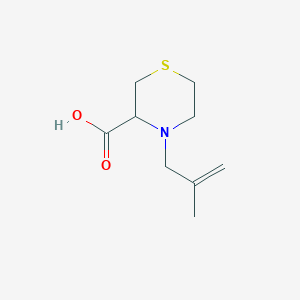
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine ring substituted with a carboxylic acid group and a 2-methylprop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized from 1,2-amino alcohols and α-haloacid chlorides through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with 2-methylprop-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as transition metals may be employed to facilitate the reactions, and advanced purification methods like crystallization and chromatography are used to isolate the final product .
化学反应分析
Types of Reactions
Oxidation: The thiomorpholine ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The 2-methylprop-2-en-1-yl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Chemistry
In chemistry, 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis
属性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-(2-methylprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)5-10-3-4-13-6-8(10)9(11)12/h8H,1,3-6H2,2H3,(H,11,12) |
InChI 键 |
IWCNFCFXWAOJOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1CCSCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


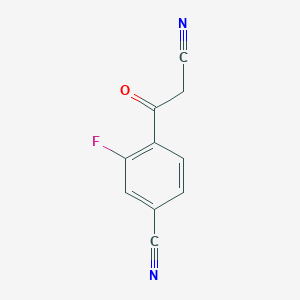
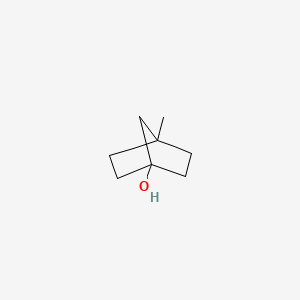
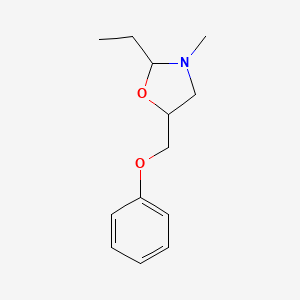
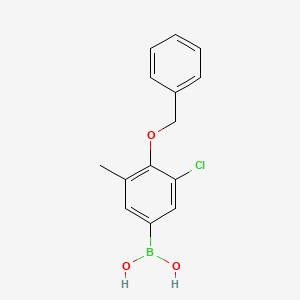
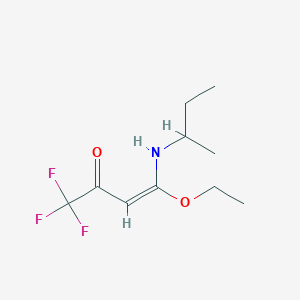
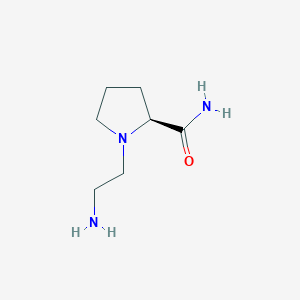
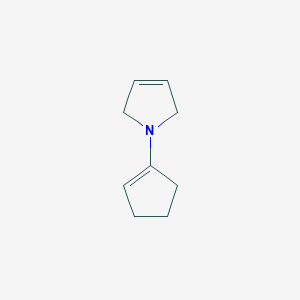
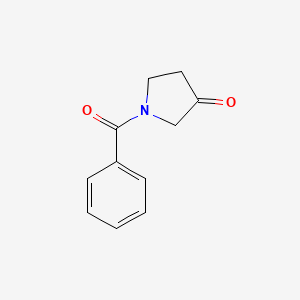
![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
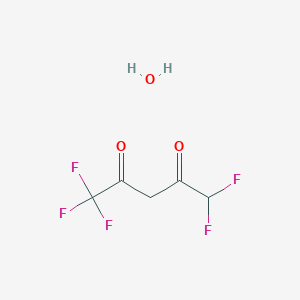
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
